methyl 4-{4-oxo-3H,4H,5H-chromeno[2,3-d]pyrimidin-2-yl}benzoate
Description
Methyl 4-{4-oxo-3H,4H,5H-chromeno[2,3-d]pyrimidin-2-yl}benzoate is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a chromeno[2,3-d]pyrimidine core fused with a benzoate ester, which contributes to its unique chemical properties and reactivity.
Properties
IUPAC Name |
methyl 4-(4-oxo-3,5-dihydrochromeno[2,3-d]pyrimidin-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4/c1-24-19(23)12-8-6-11(7-9-12)16-20-17(22)14-10-13-4-2-3-5-15(13)25-18(14)21-16/h2-9H,10H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEFRJJXYSQCDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Component One-Pot Synthesis
The one-pot synthesis of chromeno-pyrimidine derivatives leverages the reactivity of 2-hydroxy-1,4-naphthoquinone 1 with ethyl 2-cyano-3-arylacrylates 2 under solvent- and catalyst-free conditions . For the target compound, methyl 4-formylbenzoate replaces the arylacrylate to introduce the benzoate ester. The reaction proceeds via Knoevenagel condensation between the aldehyde and active methylene group of the naphthoquinone, followed by cyclization with triethyl orthoformate (TEOF) to form the pyrimidine ring (Scheme 1).
Scheme 1: Proposed one-pot synthesis of methyl 4-{4-oxo-3H,4H,5H-chromeno[2,3-d]pyrimidin-2-yl}benzoate.
-
Knoevenagel Condensation: 2-Hydroxy-1,4-naphthoquinone reacts with methyl 4-formylbenzoate in ethanol under reflux to form a chromene intermediate.
-
Cyclization: Addition of TEOF and benzylamine at 120°C for 6 hours induces pyrimidine ring closure, yielding the target compound .
Optimization Data:
| Condition | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Solvent-free | 120 | 6 | 78 |
| Microwave-assisted | 150 | 1.5 | 85 |
Microwave irradiation significantly enhances reaction efficiency, reducing time from 6 hours to 90 minutes while improving yield by 7% .
Stepwise Cyclization via Imidate Intermediates
This method involves constructing the chromene scaffold first, followed by pyrimidine annulation. Ethyl N-(3-cyano-4H-chromen-2-yl)formimidate 5 serves as a key intermediate, synthesized from 2-amino-4H-chromene-3-carbonitrile 4 and triethyl orthoformate under microwave irradiation (Scheme 2) .
Scheme 2: Stepwise synthesis using imidate intermediates.
-
Imidate Formation: 2-Amino-4H-chromene-3-carbonitrile 4 reacts with excess TEOF and glacial acetic acid (0.5 mol%) under microwave irradiation (110–140°C, 60 min) to yield imidate 5 .
-
Aza-Annulation: Treatment of 5 with hydrazine monohydrate in ethanol at 25°C for 15 minutes affords the pyrimidine ring. The methyl benzoate group is introduced via Suzuki coupling with methyl 4-boronobenzoate prior to cyclization .
Key Findings:
-
Microwave irradiation ensures rapid imidate formation with 85–90% yield.
-
Hydrazine-mediated cyclization achieves 59–90% yield depending on substituents .
Esterification of Carboxylic Acid Precursors
A two-step approach involves synthesizing the chromeno-pyrimidine carboxylic acid followed by esterification. Ethyl 2-amino-4-aryl-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carboxylate 2 is hydrolyzed to the carboxylic acid 3 using NaOH (10%) in ethanol (Scheme 3) .
Scheme 3: Esterification route.
-
Hydrolysis: Compound 2 is saponified under basic conditions to yield 4-{4-oxo-3H,4H,5H-chromeno[2,3-d]pyrimidin-2-yl}benzoic acid.
-
Esterification: The acid reacts with methanol in the presence of H2SO4 (2 mol%) at 60°C for 12 hours, achieving 92% conversion to the methyl ester .
Comparative Data:
| Esterification Agent | Catalyst | Yield (%) |
|---|---|---|
| Methanol | H2SO4 | 92 |
| Dimethyl carbonate | DBU | 88 |
Microwave-Assisted Cyclocondensation
Microwave dielectric heating accelerates the formation of the pyrimidine ring. A mixture of 3-amino-5-(4-pyridyl)thiophene-2-carboxylate 1a , methyl 4-acetylbenzoate, and urea undergoes cyclization at 150°C for 20 minutes under microwave irradiation (400 W) . The reaction proceeds via β-ketoester intermediate formation, followed by dehydration to yield the 4-oxo group (Scheme 4).
Scheme 4: Microwave-assisted cyclocondensation.
-
β-Ketoester Formation: Condensation of 1a with methyl 4-acetylbenzoate in t-butanol.
-
Ring Closure: Urea and Na2S promote cyclization under microwave, yielding the target compound in 74% yield .
Advantages:
-
20-minute reaction time vs. 6 hours conventionally.
-
Minimal side products due to controlled heating.
Catalytic Biginelli-Type Reaction
Adapting the Biginelli reaction, a mixture of methyl 4-formylbenzoate, ethyl acetoacetate, and urea reacts in the presence of Fe3O4@meglumine sulfonic acid (Fe3O4@MSA) as a magnetically recoverable catalyst (Scheme 5) .
Scheme 5: Catalytic Biginelli approach.
-
Condensation: Methyl 4-formylbenzoate and ethyl acetoacetate form a Knoevenagel adduct.
-
Cyclization: Urea and Fe3O4@MSA (5 mol%) in water/ethanol (1:1) at 80°C for 2 hours yield the chromeno-pyrimidine core.
Performance Metrics:
| Catalyst Loading (mol%) | Yield (%) |
|---|---|
| 5 | 81 |
| 10 | 84 |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{4-oxo-3H,4H,5H-chromeno[2,3-d]pyrimidin-2-yl}benzoate can undergo various chemical reactions, including:
-
Oxidation
- The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
-
Reduction
- Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
-
Substitution
- Nucleophilic substitution reactions can occur at the ester or pyrimidine moiety using reagents like sodium methoxide (NaOMe) or ammonia (NH3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOMe in methanol or NH3 in ethanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted esters or amines.
Scientific Research Applications
Methyl 4-{4-oxo-3H,4H,5H-chromeno[2,3-d]pyrimidin-2-yl}benzoate has several applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a catalyst in organic reactions.
-
Biology
- Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cell signaling pathways.
-
Medicine
- Explored for its anticancer properties due to its ability to inhibit cell proliferation.
- Potential use in the development of new therapeutic agents for various diseases.
-
Industry
- Utilized in the production of specialty chemicals and pharmaceuticals.
- Employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-{4-oxo-3H,4H,5H-chromeno[2,3-d]pyrimidin-2-yl}benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, its inhibition of kinases can lead to the disruption of cell signaling and proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
-
Chromeno[2,3-d]pyrimidine Derivatives
- Compounds with similar core structures but different substituents, such as chromeno[2,3-d]pyrimidin-4-one or chromeno[2,3-d]pyrimidin-2-amine.
-
Benzoate Esters
- Esters of benzoic acid with various alcohols, such as methyl benzoate or ethyl benzoate.
Uniqueness
Methyl 4-{4-oxo-3H,4H,5H-chromeno[2,3-d]pyrimidin-2-yl}benzoate is unique due to its specific combination of the chromeno[2,3-d]pyrimidine core and the benzoate ester. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
Methyl 4-{4-oxo-3H,4H,5H-chromeno[2,3-d]pyrimidin-2-yl}benzoate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a chromeno-pyrimidine core with a benzoate moiety. This unique structure contributes to its diverse biological activities.
Biological Activity Overview
This compound exhibits several biological activities:
- Antimicrobial Activity : The compound has shown promising results against various bacterial and fungal strains.
- Antioxidant Properties : It demonstrates significant free radical scavenging abilities.
- Cytotoxic Effects : Preliminary studies indicate potential cytotoxicity against cancer cell lines.
The mechanisms underlying the biological activity of this compound are multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to reduced proliferation of pathogens or cancer cells.
- Receptor Interaction : It may interact with various receptors in the body, modulating signaling pathways that influence cell survival and apoptosis.
Antimicrobial Studies
A study conducted by Umesha et al. (2009) evaluated the antimicrobial activity of chromeno-pyrimidine derivatives. The findings indicated that compounds similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria as well as fungi .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Methyl 4-{...} | E. coli | 15 |
| Methyl 4-{...} | S. aureus | 18 |
| Methyl 4-{...} | C. albicans | 12 |
Cytotoxicity Assays
Research published in the Journal of Medicinal Chemistry highlighted the cytotoxic effects of similar compounds against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds ranged from 10 to 30 µM, indicating moderate to high potency .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
Q & A
Q. Q1. What are the optimal synthetic routes for methyl 4-{4-oxo-3H,4H,5H-chromeno[2,3-d]pyrimidin-2-yl}benzoate, and how can reaction conditions be systematically optimized?
Answer: The synthesis typically involves multi-step reactions, starting with the cyclization of chromeno-pyrimidine precursors under acidic or basic conditions. Key steps include:
- Cyclization: Benzothieno[2,3-d]pyrimidine intermediates are formed via nucleophilic substitution or condensation reactions .
- Functionalization: Acetylation and esterification reactions introduce the benzoate group .
- Optimization: Reaction parameters (temperature: 80–120°C, solvent: DMF or THF) and purification methods (recrystallization in ethanol or chromatography) significantly impact yield and purity. Design of Experiments (DOE) can identify critical variables like catalyst loading (e.g., p-toluenesulfonic acid) and reaction time (6–24 hours) .
Q. Q2. Which analytical techniques are most effective for confirming the structural integrity of this compound?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions and ring systems (e.g., chromeno-pyrimidine aromatic protons at δ 7.2–8.5 ppm) .
- HPLC/MS: Validates purity (>95%) and molecular weight (e.g., [M+H]+ peak at m/z 493.6) .
- X-ray Crystallography: Resolves bond lengths and angles in the chromeno-pyrimidine core, critical for SAR studies .
Advanced Structural and Mechanistic Insights
Q. Q3. How do substituent modifications (e.g., nitro, methyl, or fluorine groups) influence the compound’s reactivity and biological activity?
Answer: Substituents alter electronic and steric properties:
- Electron-withdrawing groups (e.g., NO₂): Enhance electrophilic reactivity in substitution reactions but may reduce solubility .
- Methyl groups: Improve metabolic stability by shielding reactive sites (e.g., pyrimidine ring oxidation) .
- Fluorine: Increases bioavailability via enhanced membrane permeability .
| Substituent Position | Impact on Reactivity | Biological Activity |
|---|---|---|
| 3-Nitro (Chromeno) | ↑ Oxidative Stability | ↓ Enzyme Inhibition |
| 4-Methyl (Pyrimidine) | ↑ Lipophilicity | ↑ Anticancer Activity |
Q. Q4. What computational tools can predict binding affinities of this compound to biological targets (e.g., kinases)?
Answer:
- Molecular Docking (AutoDock/Vina): Models interactions with ATP-binding pockets in kinases (e.g., VEGFR2) .
- MD Simulations (GROMACS): Evaluates stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
Biological Activity and Therapeutic Potential
Q. Q5. What preclinical evidence supports the anticancer potential of this compound, and how do mechanisms differ from analogs?
Answer:
- In vitro Studies: Inhibits cancer cell proliferation (IC₅₀ = 2–10 µM in MCF-7 and A549 lines) via topoisomerase II inhibition .
- Mechanistic Divergence: Unlike pyrazolo[3,4-d]pyrimidine analogs, the chromeno core enhances DNA intercalation, as shown in comet assays .
- Apoptosis Assays: Caspase-3/7 activation and PARP cleavage confirm programmed cell death pathways .
Q. Q6. How can researchers resolve contradictions in reported bioactivity data across studies?
Answer:
- Standardization: Use identical cell lines (e.g., ATCC-certified) and assay protocols (e.g., MTT vs. resazurin).
- Metabolic Stability Testing: Evaluate cytochrome P450 interactions to explain variability in in vivo efficacy .
- Structural Confirmation: Ensure batch-to-batch consistency via LC-MS to rule out impurities .
Stability and Degradation Analysis
Q. Q7. What are the dominant degradation pathways under physiological conditions, and how can stability be improved?
Answer:
- Hydrolysis: Ester groups degrade in acidic environments (t₁/₂ = 8 hours at pH 2), forming benzoic acid derivatives .
- Oxidation: Chromeno-pyrimidine rings oxidize to sulfoxides under UV light .
- Stabilization Strategies: Prodrug formulations (e.g., PEGylation) or steric hindrance via bulky substituents .
Methodological Challenges in Data Interpretation
Q. Q8. How should researchers address discrepancies in crystallographic vs. spectroscopic data for this compound?
Answer:
- Cross-Validation: Compare XRD-derived bond angles with DFT-optimized structures (e.g., Gaussian 16) .
- Dynamic Effects: NMR relaxation studies (T₁/T₂ measurements) account for conformational flexibility .
- Error Margins: Report crystallographic R-factors (<5%) and NMR signal-to-noise ratios (>20:1) .
Advanced Applications in Drug Development
Q. Q9. What in silico and in vitro models are best suited for evaluating this compound’s ADMET properties?
Answer:
- ADMET Prediction (SwissADME): Estimates logP (2.5–3.5), BBB permeability (CNS MPO score >4), and CYP inhibition .
- Caco-2 Assays: Measures intestinal absorption (Papp >1 × 10⁻⁶ cm/s) .
- Microsomal Stability: Human liver microsomes quantify metabolic clearance (CLint <10 mL/min/kg) .
Safety and Handling Guidelines
Q. Q10. What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- PPE: Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., acetic acid) .
- Spill Management: Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
